molecular formula C19H16N4O B3036446 bis[4-(1H-imidazol-1-yl)phenyl]methanol CAS No. 343375-15-5

bis[4-(1H-imidazol-1-yl)phenyl]methanol

Cat. No.: B3036446
CAS No.: 343375-15-5
M. Wt: 316.4 g/mol
InChI Key: DTYZJPZZGIUVTM-UHFFFAOYSA-N
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Description

Bis[4-(1H-imidazol-1-yl)phenyl]methanol:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis[4-(1H-imidazol-1-yl)phenyl]methanol typically involves the reaction of 4-(1H-imidazol-1-yl)benzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group to a hydroxyl group using sodium borohydride (NaBH4) in a suitable solvent such as methanol or ethanol. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to ensure high yield and purity. The use of continuous flow reactors and automated systems could further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Bis[4-(1H-imidazol-1-yl)phenyl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The imidazole ring can be reduced under specific conditions, although this is less common.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: PCC, Jones reagent, or other mild oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles such as halides, amines, or thiols under appropriate conditions.

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of bis[4-(1H-imidazol-1-yl)phenyl]methanol is primarily related to its ability to interact with metal ions and form coordination complexes. The imidazole rings can coordinate with metal ions, leading to the formation of stable complexes with unique properties. These complexes can exhibit various activities, such as catalytic, luminescent, or magnetic properties, depending on the metal ion and the overall structure of the complex .

Comparison with Similar Compounds

  • Bis(4-(1H-imidazol-1-yl)phenyl)methanone
  • 4-(1H-imidazol-1-yl)phenol
  • 1,4-Bis[(1H-imidazol-1-yl)methyl]benzene

Comparison:

Bis[4-(1H-imidazol-1-yl)phenyl]methanol stands out due to its unique combination of the imidazole moiety and the hydroxyl group, which can lead to distinct chemical and biological properties.

Properties

IUPAC Name

bis(4-imidazol-1-ylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O/c24-19(15-1-5-17(6-2-15)22-11-9-20-13-22)16-3-7-18(8-4-16)23-12-10-21-14-23/h1-14,19,24H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTYZJPZZGIUVTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)N3C=CN=C3)O)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601166710
Record name 4-(1H-Imidazol-1-yl)-α-[4-(1H-imidazol-1-yl)phenyl]benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601166710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343375-15-5
Record name 4-(1H-Imidazol-1-yl)-α-[4-(1H-imidazol-1-yl)phenyl]benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=343375-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1H-Imidazol-1-yl)-α-[4-(1H-imidazol-1-yl)phenyl]benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601166710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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